![molecular formula C11H13N B1383530 4-(Bicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1823343-61-8](/img/structure/B1383530.png)
4-(Bicyclo[1.1.1]pentan-1-yl)aniline
Übersicht
Beschreibung
4-(Bicyclo[1.1.1]pentan-1-yl)aniline is a compound that features a bicyclo[1.1.1]pentane core attached to an aniline group. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields. The bicyclo[1.1.1]pentane moiety is known for its rigidity and three-dimensionality, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .
Wirkmechanismus
Target of Action
4-(Bicyclo[1.1.1]pentan-1-yl)aniline is a derivative of Bicyclo[1.1.1]pentane (BCP), which has been extensively investigated in materials science and drug discovery Bcp derivatives have been used as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The mode of action of 4-(Bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can increase the fraction of sp3-hybridised carbon atoms in a drug molecule, making a lead oral drug compound “more developable” and correlating positively with clinical success .
Biochemical Pathways
The specific biochemical pathways affected by 4-(Bicyclo[11Bcp derivatives have been used in various applications, including as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .
Pharmacokinetics
The pharmacokinetics of 4-(Bicyclo[11Bcp derivatives have been documented to increase or equal solubility, potency, and metabolic stability of lead compounds . This can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .
Result of Action
The specific molecular and cellular effects of 4-(Bicyclo[11Bcp derivatives have been shown to decrease non-specific binding of lead compounds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(Bicyclo[11The use of bcp derivatives as bioisosteres can potentially circumvent markush structure patent claims on drug candidates .
Biochemische Analyse
Biochemical Properties
4-(Bicyclo[1.1.1]pentan-1-yl)aniline plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the inflammatory response, such as lipoxygenases . These interactions are often characterized by the compound’s ability to fit into the active sites of these enzymes, thereby influencing their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in the inflammatory response, leading to changes in the production of cytokines and other signaling molecules . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound can inhibit or activate enzymes by fitting into their active sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including cellular damage and inflammation . Threshold effects have also been observed, where the compound’s impact on cellular function becomes more pronounced above a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For instance, it can affect the metabolism of fatty acids and other lipids, thereby altering the production of signaling molecules involved in inflammation and other cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)aniline typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical addition of an aryl halide to [1.1.1]propellane, followed by amination to introduce the aniline group . Another approach involves the cyclization of cyclobutyl aryl ketones, which can be further functionalized to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic substitution reactions . These methods are designed to be efficient and cost-effective, allowing for large-scale production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or iron filings in acidic conditions.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Nitro-4-(Bicyclo[1.1.1]pentan-1-yl)aniline.
Reduction: this compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(Bicyclo[1.1.1]pentan-1-yl)aniline has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
4-(Bicyclo[1.1.1]pentan-1-yl)phenol: A similar compound with a phenol group instead of an aniline group.
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid: A derivative with a carboxylic acid group.
Uniqueness: 4-(Bicyclo[1.1.1]pentan-1-yl)aniline stands out due to its combination of the bicyclo[1.1.1]pentane core and the aniline group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJBIFTUQBMQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


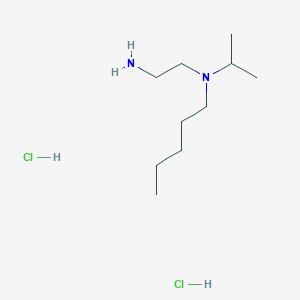
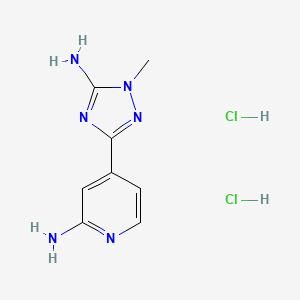

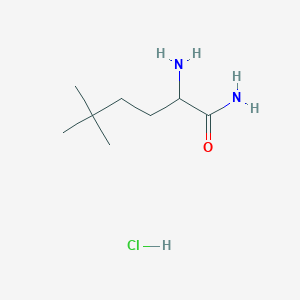
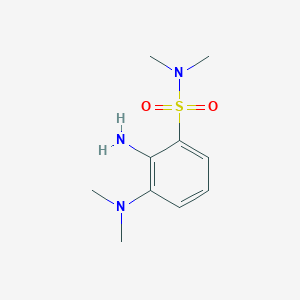
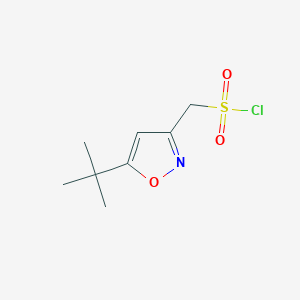
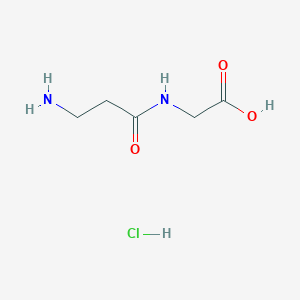

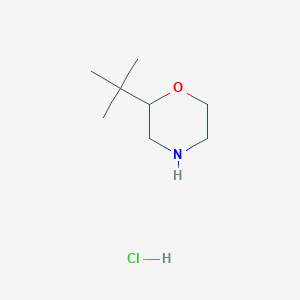
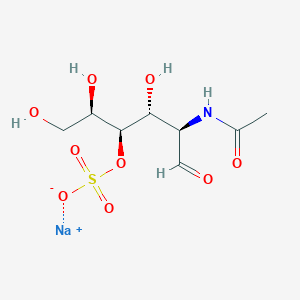
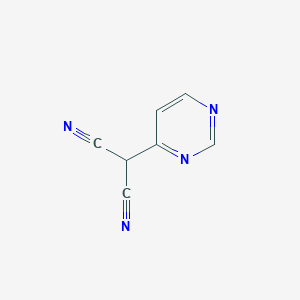
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)
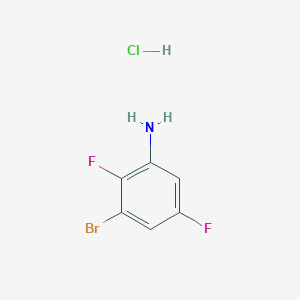
![3-[(Benzylamino)methyl]-2-methyloxolan-3-ol](/img/structure/B1383469.png)
